Diltiazem-d3 Hydrochloride
Overview
Description
Diltiazem-d3 hydrochloride is a deuterated form of diltiazem hydrochloride, a benzothiazepine derivative. It is primarily used as an internal standard for the quantification of diltiazem in various analytical applications. Diltiazem itself is a calcium channel blocker widely used in the treatment of hypertension, angina, and certain types of arrhythmias.
Mechanism of Action
Target of Action
Diltiazem-d3 HCl, a derivative of Diltiazem, primarily targets the L-type calcium channels located in the cardiac and vascular smooth muscle . These channels play a crucial role in regulating the influx of calcium ions, which is essential for muscle contraction .
Mode of Action
Diltiazem-d3 HCl works by inhibiting the calcium influx into cardiac and vascular smooth muscle during depolarization . This inhibition results in the relaxation of vascular smooth muscle, leading to vasodilation and a decrease in peripheral vascular resistance . Compared to other calcium channel blockers, Diltiazem displays an intermediate specificity to target both the cardiac and vascular smooth muscle .
Biochemical Pathways
The primary biochemical pathway affected by Diltiazem-d3 HCl is the calcium signaling pathway. By blocking the L-type calcium channels, Diltiazem-d3 HCl prevents the entry of calcium ions into the cells of the heart and blood vessels . This action disrupts the normal calcium-dependent processes, including muscle contraction and electrical conduction in the heart .
Pharmacokinetics
After administration, Diltiazem-d3 HCl exhibits biphasic elimination with a distribution half-life of approximately 0.3 hours and an elimination half-life of approximately 3.1 hours . The apparent volume of distribution is around 5.3 L/kg, and the total clearance rate is 1.28 L/kg/h . These pharmacokinetic properties influence the drug’s bioavailability and therapeutic efficacy .
Result of Action
The inhibition of calcium influx by Diltiazem-d3 HCl leads to a decrease in peripheral vascular resistance, resulting in lower blood pressure . It also reduces myocardial apoptosis, increases blood flow in ischemic myocardium, and reduces arrhythmias . These effects contribute to its therapeutic use in managing cardiovascular conditions such as hypertension, chronic stable angina, atrial fibrillation, and atrial flutter .
Action Environment
The action of Diltiazem-d3 HCl can be influenced by various environmental factors. For instance, the drug’s solubility can be affected by the presence of certain carboxylic acids, leading to a decrease in its aqueous solubility . Additionally, enhancers such as isopropyl myristate (IPM), isopropyl palmitate (IPP), and Tween80 can significantly increase the drug’s permeation through the skin .
Biochemical Analysis
Biochemical Properties
Diltiazem-d3 hydrochloride functions primarily as a calcium ion influx inhibitor. It interacts with L-type calcium channels, inhibiting the influx of calcium ions into cardiac and vascular smooth muscle cells . This inhibition reduces the contractility of these muscles, leading to vasodilation and decreased blood pressure. The compound also interacts with various proteins and enzymes involved in calcium signaling pathways, such as calmodulin and myosin light-chain kinase, modulating their activity and thus affecting muscle contraction and relaxation .
Cellular Effects
This compound exerts significant effects on various cell types, particularly cardiac and vascular smooth muscle cells. By inhibiting calcium influx, it reduces the contractility of these cells, leading to vasodilation and decreased blood pressure . Additionally, this compound influences cell signaling pathways, including those involving calcium/calmodulin-dependent protein kinase II (CaMKII) and protein kinase C (PKC), which play crucial roles in regulating gene expression and cellular metabolism . These effects contribute to its therapeutic benefits in treating cardiovascular diseases.
Molecular Mechanism
At the molecular level, this compound binds to the alpha-1 subunit of L-type calcium channels, inhibiting the influx of calcium ions during membrane depolarization . This inhibition reduces the intracellular calcium concentration, leading to decreased activation of calcium-dependent enzymes and proteins. The compound also affects gene expression by modulating the activity of transcription factors such as nuclear factor of activated T-cells (NFAT) and cAMP response element-binding protein (CREB), which are involved in the regulation of genes related to calcium signaling and muscle contraction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . In in vitro studies, the effects of this compound on calcium influx and muscle contractility are typically observed within minutes of application and can persist for several hours . Long-term studies in vivo have shown that chronic administration of the compound can lead to sustained reductions in blood pressure and improvements in cardiovascular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively reduces blood pressure and improves cardiac function without significant adverse effects . At higher doses, this compound can cause toxic effects, including bradycardia, hypotension, and cardiac arrhythmias . These threshold effects highlight the importance of careful dosage optimization in both research and clinical settings.
Metabolic Pathways
This compound is metabolized primarily in the liver through pathways involving cytochrome P450 enzymes, particularly CYP3A4 . The compound undergoes deacetylation, N-demethylation, and O-demethylation, resulting in several metabolites that are excreted in urine and feces . These metabolic pathways can influence the pharmacokinetic profile of this compound, affecting its efficacy and safety in therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound is known to bind to plasma proteins, which facilitates its transport in the bloodstream . Additionally, this compound can interact with specific transporters and binding proteins that influence its localization and accumulation in target tissues. These interactions play a crucial role in determining the compound’s therapeutic effects and potential side effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diltiazem-d3 hydrochloride involves the incorporation of deuterium atoms into the diltiazem molecule. This is typically achieved through the use of deuterated reagents in the synthesis process. The key steps include:
Deuteration of the Acetate Group: The acetate group in diltiazem is replaced with a deuterated acetate group using deuterated acetic anhydride.
Formation of the Benzothiazepine Ring: The benzothiazepine ring is formed through a series of cyclization reactions involving deuterated intermediates.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the deuterated diltiazem with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of deuterated reagents are used to ensure the incorporation of deuterium atoms.
Purification: The synthesized compound is purified using techniques such as crystallization and chromatography to achieve the desired purity levels.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Diltiazem-d3 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation Products: Various oxidized forms of this compound.
Reduced Forms: Reduced derivatives of the compound.
Substituted Compounds: Compounds with different functional groups replacing the original ones.
Scientific Research Applications
Diltiazem-d3 hydrochloride has a wide range of scientific research applications, including:
Analytical Chemistry: Used as an internal standard in mass spectrometry and chromatography for the quantification of diltiazem.
Pharmacokinetics: Helps in studying the pharmacokinetics and metabolism of diltiazem in biological systems.
Drug Development: Used in the development and validation of analytical methods for diltiazem and its metabolites.
Biomedical Research: Assists in the investigation of the biological effects and mechanisms of action of diltiazem.
Comparison with Similar Compounds
Similar Compounds
Verapamil: Another calcium channel blocker with similar uses but different chemical structure.
Nifedipine: A dihydropyridine calcium channel blocker with a stronger effect on vascular smooth muscle.
Amlodipine: A long-acting dihydropyridine calcium channel blocker used for hypertension and angina.
Uniqueness of Diltiazem-d3 Hydrochloride
Deuterium Labeling: The incorporation of deuterium atoms makes this compound a valuable internal standard for analytical applications.
Intermediate Specificity: this compound targets both cardiac and vascular smooth muscle, providing a balanced therapeutic effect compared to other calcium channel blockers.
Properties
IUPAC Name |
[(2S,3S)-2-(4-methoxyphenyl)-5-[2-[methyl(trideuteriomethyl)amino]ethyl]-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4S.ClH/c1-15(25)28-20-21(16-9-11-17(27-4)12-10-16)29-19-8-6-5-7-18(19)24(22(20)26)14-13-23(2)3;/h5-12,20-21H,13-14H2,1-4H3;1H/t20-,21+;/m1./s1/i2D3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDRXZJPWHTXQRI-ZOFGQJPPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C)CCN1C2=CC=CC=C2S[C@H]([C@H](C1=O)OC(=O)C)C3=CC=C(C=C3)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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